4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one
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Overview
Description
4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C₁₂H₁₈O. It is known for its unique structure, which includes a cyclohexene ring substituted with isopropylidene and trimethyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one can be synthesized through several methods. One common route involves the reaction of isophorone with acetone in the presence of a base. The reaction typically occurs under controlled conditions, such as a temperature range of 150-300°C and a pressure of 3.0-3.5 MPa .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processes. The reaction mixture is subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-ol: This compound is similar in structure but differs in functional groups.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: Another structurally related compound with different substituents.
Uniqueness
4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications .
Properties
CAS No. |
4705-09-3 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-propan-2-ylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-8(2)11-9(3)6-10(13)7-12(11,4)5/h6H,7H2,1-5H3 |
InChI Key |
MTLGZOPMHYWXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC(C1=C(C)C)(C)C |
Origin of Product |
United States |
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